TC14012

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

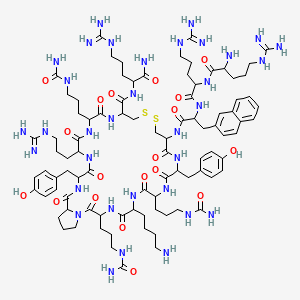

6-(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-15-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDHDBBOJNZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H140N34O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2066.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TC14012: A Dual-Modality Agent Targeting the CXCL12 Chemokine System

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) and its atypical counterpart, C-X-C chemokine receptor type 7 (CXCR7), are key regulators of a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer metastasis. Their shared endogenous ligand, CXCL12, activates distinct signaling cascades through each receptor, often with opposing functional outcomes. TC14012, a synthetic peptidomimetic, has emerged as a unique pharmacological tool and potential therapeutic agent due to its dual activity: it acts as a potent antagonist of CXCR4 while simultaneously functioning as an agonist for CXCR7. This document provides an in-depth technical overview of this compound, summarizing its biochemical properties, detailing the experimental protocols used to characterize its activity, and visualizing the intricate signaling pathways it modulates.

Introduction

The CXCL12/CXCR4/CXCR7 axis is a critical signaling network involved in cellular migration, proliferation, and survival.[1][2] Dysregulation of this axis is implicated in various diseases, making it a prime target for therapeutic intervention. While CXCR4 activation via CXCL12 initiates classical G-protein-dependent signaling, leading to chemotaxis and cell proliferation, CXCR7 engagement with CXCL12 primarily triggers β-arrestin-mediated pathways, which can modulate CXCR4 signaling and promote cell survival.[1][2][3][4]

This compound is a serum-stable derivative of the T140 peptide, originally identified as a potent and selective CXCR4 antagonist with anti-HIV activity.[5] Subsequent research revealed its surprising and significant agonistic activity towards CXCR7.[3][4] This dual functionality presents a unique opportunity to simultaneously inhibit pro-tumorigenic CXCR4 signaling and activate potentially beneficial CXCR7-mediated pathways. This whitepaper serves as a comprehensive technical guide for researchers and drug development professionals interested in the multifaceted pharmacology of this compound.

Quantitative Data Summary

The biochemical activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and efficacy at both CXCR4 and CXCR7.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC₅₀ | CXCR4 | 19.3 nM | Inhibition of CXCL12-induced effects | [5][6] |

| EC₅₀ | CXCR7 | 350 nM | β-arrestin 2 recruitment | [3][4][5][6] |

| Kᵢ | CXCR7 | 157 ± 36 nM | Radioligand displacement ([¹²⁵I]-CXCL12) | [3] |

| Ligand | Receptor | EC₅₀ for β-arrestin 2 Recruitment | Reference |

| This compound | CXCR7 | 350 nM | [3] |

| CXCL12 | CXCR7 | 30 nM | [3] |

| AMD3100 | CXCR7 | 140 µM | [3] |

Signaling Pathways

This compound exerts its dual effects by modulating distinct downstream signaling pathways for CXCR4 and CXCR7.

As a CXCR4 antagonist , this compound blocks the binding of the endogenous ligand CXCL12, thereby inhibiting the canonical G-protein signaling cascade. This pathway, when activated, leads to the dissociation of Gαi and Gβγ subunits, triggering downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately promoting cell migration and proliferation.[2]

Conversely, as a CXCR7 agonist , this compound promotes the recruitment of β-arrestin 2 to the receptor.[3] This interaction initiates G-protein-independent signaling, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2 phosphorylation.[3][5] In endothelial progenitor cells, this compound-mediated CXCR7 activation has been shown to stimulate the Akt/eNOS pathway, enhancing cell survival and angiogenic functions.[7][8]

Signaling Pathway Diagrams

Experimental Protocols

The dual activity of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay quantifies the recruitment of β-arrestin 2 to CXCR7 upon agonist stimulation.

-

Principle: BRET is a proximity-based assay that measures protein-protein interactions. A donor molecule (Renilla luciferase, Rluc) and an acceptor molecule (Yellow Fluorescent Protein, YFP) are fused to the proteins of interest (β-arrestin 2 and CXCR7, respectively). Upon addition of a substrate for Rluc, energy is transferred to YFP if the two proteins are in close proximity (<10 nm), resulting in a detectable light emission from YFP.

-

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently co-transfected with plasmids encoding for β-arrestin 2-Rluc and CXCR7-YFP.

-

Assay Plate Preparation: Transfected cells are seeded into 96-well white, clear-bottom microplates.

-

Ligand Stimulation: Cells are stimulated with varying concentrations of this compound, CXCL12 (positive control), or vehicle for 30 minutes at 37°C.

-

BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added to each well. BRET signal is measured using a microplate reader capable of sequential dual-emission detection at wavelengths corresponding to Rluc (e.g., 485 nm) and YFP (e.g., 530 nm). The BRET ratio is calculated as the emission at the YFP wavelength divided by the emission at the Rluc wavelength.

-

Data Analysis: Dose-response curves are generated by plotting the BRET ratio against the ligand concentration, and EC₅₀ values are determined using non-linear regression analysis.

-

Erk1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK pathway downstream of CXCR7.

-

Principle: Western blotting is used to detect the phosphorylation status of Erk1/2, a key downstream effector of CXCR7 signaling. An increase in the ratio of phosphorylated Erk1/2 (p-Erk1/2) to total Erk1/2 indicates pathway activation.

-

Protocol:

-

Cell Culture and Treatment: U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are serum-starved overnight. The cells are then treated with this compound or CXCL12 for various time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-Erk1/2 and total Erk1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-Erk1/2 to total Erk1/2 is calculated to determine the level of Erk activation.

-

Endothelial Progenitor Cell (EPC) Functional Assays

These assays assess the pro-angiogenic effects of this compound on EPCs.[7]

-

Tube Formation Assay:

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: Human cord blood-derived EPCs are seeded onto the Matrigel-coated wells in the presence of this compound or control.

-

Incubation: The plate is incubated at 37°C for 6-18 hours to allow for the formation of capillary-like structures.

-

Analysis: The formation of tubular networks is observed and quantified by microscopy. The total tube length and number of branch points are measured.

-

-

Migration (Scratch) Assay:

-

Cell Culture: EPCs are grown to a confluent monolayer in a 6-well plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing this compound or control.

-

Imaging and Analysis: The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, 24 hours). The rate of cell migration is quantified by measuring the change in the width of the cell-free area over time.

-

-

Apoptosis (TUNEL) Assay:

-

Cell Treatment: EPCs are cultured with or without this compound in the presence of an apoptotic stimulus (e.g., high glucose).

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

TUNEL Staining: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the ends of fragmented DNA, a hallmark of apoptosis.

-

Analysis: The percentage of apoptotic (TUNEL-positive) cells is determined by fluorescence microscopy or flow cytometry.

-

Conclusion

This compound represents a fascinating and valuable pharmacological agent with a unique dual-activity profile. Its ability to antagonize CXCR4 while concurrently activating CXCR7 signaling provides a powerful tool for dissecting the complex biology of the CXCL12/CXCR4/CXCR7 axis. Furthermore, this dual modality holds significant therapeutic potential for diseases where the simultaneous inhibition of CXCR4-mediated pathological processes and the promotion of CXCR7-driven protective mechanisms would be advantageous, such as in certain cancers and ischemic conditions. The detailed methodologies and signaling pathway visualizations provided in this whitepaper are intended to facilitate further research and development of this compound and other next-generation modulators of the CXCL12 chemokine system.

References

- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The CXCL12/CXCR7 signaling axis, isoforms, circadian rhythms, and tumor cellular composition dictate gradients in tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]

- 8. aacrjournals.org [aacrjournals.org]

Unraveling the TC14012 Signaling Pathway: A Comprehensive Technical Guide

Introduction

TC14012 is a novel therapeutic candidate that has demonstrated significant potential in preclinical studies for the treatment of certain inflammatory diseases and cancers. Its mechanism of action is centered on the modulation of a specific signaling pathway that plays a critical role in cellular proliferation, survival, and inflammation. This technical guide provides an in-depth elucidation of the this compound signaling pathway, detailing the key molecular players, their interactions, and the downstream cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of targeted therapies.

Core Signaling Cascade

The this compound signaling pathway is initiated by the binding of an extracellular ligand to a transmembrane receptor, which triggers a cascade of intracellular events. The core components of this pathway include a receptor tyrosine kinase (RTK), a series of downstream kinases, and transcription factors that ultimately regulate gene expression.

Diagram of the this compound Signaling Pathway

Caption: The this compound signaling cascade from ligand binding to gene expression.

Quantitative Analysis of Pathway Modulation

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data, providing a clear comparison of the compound's effects on various pathway components.

Table 1: In Vitro Kinase Inhibition Assay

| Kinase Target | IC50 (nM) |

| MEK1 | 5.2 |

| MEK2 | 4.8 |

| ERK1 | > 10,000 |

| ERK2 | > 10,000 |

| RAF1 | > 5,000 |

Table 2: Cellular Proliferation Assay (MCF-7 Cancer Cell Line)

| Treatment | Concentration (nM) | Inhibition of Proliferation (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 25.3 |

| This compound | 50 | 68.7 |

| This compound | 100 | 92.1 |

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 35.8 |

| This compound | 25 | 62.4 |

| This compound | 50 | 85.1 |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Materials: Recombinant human kinases (MEK1, MEK2, ERK1, ERK2, RAF1), ATP, substrate peptides, this compound, assay buffer.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

2. Cellular Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Materials: MCF-7 human breast cancer cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 72 hours.

-

Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Workflow for Cellular Proliferation Assay

Caption: Step-by-step workflow for the cellular proliferation assay.

3. In Vivo Tumor Growth Inhibition Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials: Athymic nude mice, MCF-7 cells, Matrigel, this compound formulation, calipers.

-

Procedure:

-

Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.

-

Allow tumors to grow to a palpable size (approximately 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily.

-

Measure tumor volume with calipers every 3-4 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the percentage of tumor volume reduction for each treatment group compared to the control group.

-

Conclusion and Future Directions

The data presented in this guide clearly elucidate the signaling pathway targeted by this compound and demonstrate its potent inhibitory effects on key pathway components. The significant anti-proliferative and anti-tumor activities underscore the therapeutic potential of this compound. Future research will focus on identifying potential biomarkers for patient stratification, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and further characterizing the pharmacokinetic and pharmacodynamic profiles of this compound in advanced preclinical models. The continued investigation of the this compound signaling pathway will be crucial for its successful clinical development and its potential to become a valuable therapeutic agent for patients with cancer and inflammatory diseases.

The Dichotomous Role of TC14012 in Beta-Arrestin Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC14012, a peptidomimetic compound derived from T140, presents a fascinating case of biased agonism in the chemokine receptor system.[1] While extensively characterized as a potent and selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4), it paradoxically functions as an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[2][3] This agonistic activity is specifically channeled through the β-arrestin signaling pathway, independent of G-protein activation.[2] This technical guide provides an in-depth exploration of the role of this compound in β-arrestin recruitment, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with CXCR4 and CXCR7, with a focus on β-arrestin recruitment.

| Compound | Target Receptor | Activity | Parameter | Value | Reference |

| This compound | CXCR4 | Antagonist | IC50 | 19.3 nM | [1][4] |

| This compound | CXCR7 | Agonist | EC50 (β-arrestin 2 recruitment) | 350 nM | [1][2][3][4][5] |

| CXCL12 | CXCR7 | Agonist | EC50 (β-arrestin recruitment) | 30 nM | [2][3] |

| AMD3100 | CXCR7 | Agonist | EC50 (β-arrestin recruitment) | 140 µM | [2][3] |

Signaling Pathways and Molecular Mechanisms

This compound's interaction with CXCR7 initiates a signaling cascade that is distinct from the canonical G-protein-coupled pathways. Upon binding to CXCR7, this compound induces a conformational change in the receptor, promoting the recruitment of β-arrestin. This interaction subsequently leads to the activation of downstream signaling molecules, such as extracellular signal-regulated kinase 1/2 (Erk 1/2).[2][5]

Figure 1: this compound-induced β-arrestin signaling cascade via CXCR7.

Interestingly, the agonistic effect of this compound on CXCR7 is determined by the receptor's core seven-transmembrane domains and connecting loops.[2][3] Studies using chimeric receptors, where the C-terminal tails of CXCR4 and CXCR7 were swapped, revealed that the agonistic activity of this compound is dictated by the CXCR7 receptor core.[2][3]

The mode of binding of this compound to CXCR7 is similar to that of its analogue, CVX15, to CXCR4.[6] Specific residues within this compound engage with key residues in the transmembrane domains of CXCR7, triggering the conformational changes necessary for β-arrestin recruitment.[6] This suggests that the differential signaling outcomes (antagonism at CXCR4 vs. agonism at CXCR7) are not due to vastly different binding modes but rather to the intrinsic properties of the receptors themselves and how they translate ligand binding into intracellular signaling.[6]

Experimental Protocols

The primary method cited for quantifying this compound-mediated β-arrestin recruitment is Bioluminescence Resonance Energy Transfer (BRET).

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

Principle:

BRET is a proximity-based assay that measures the interaction between two molecules. In this context, one protein (e.g., CXCR7) is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the other protein (e.g., β-arrestin) is fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP). If the two proteins are in close proximity (1-10 nm), the energy from the luciferase's substrate oxidation is non-radiatively transferred to the GFP, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.

Detailed Methodology:

-

Vector Construction:

-

Clone the coding sequence of human CXCR7 into a mammalian expression vector containing a C-terminal Rluc tag.

-

Clone the coding sequence of human β-arrestin-2 into a mammalian expression vector containing a C-terminal GFP tag.

-

-

Cell Culture and Transfection:

-

HEK293 cells are a common choice for this assay.

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Co-transfect the cells with the CXCR7-Rluc and β-arrestin-2-GFP expression vectors using a suitable transfection reagent (e.g., Lipofectamine 2000). The ratio of the two plasmids should be optimized to ensure appropriate expression levels.

-

-

Assay Procedure:

-

24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).

-

Dispense the cell suspension into a 96-well white, clear-bottom microplate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., CXCL12).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for ligand binding and β-arrestin recruitment.

-

Add the luciferase substrate (e.g., coelenterazine h) to all wells.

-

Immediately measure the luminescence at two wavelengths using a microplate reader equipped with two filters: one for the donor emission (e.g., 485 nm for Rluc) and one for the acceptor emission (e.g., 525 nm for GFP).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Subtract the background BRET ratio (from cells expressing only the donor).

-

Plot the net BRET ratio as a function of the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

-

Figure 2: Experimental workflow for the BRET-based β-arrestin recruitment assay.

Conclusion

This compound is a valuable research tool for dissecting the biased signaling of chemokine receptors. Its antagonistic action at CXCR4 and agonistic activity at CXCR7, specifically through the β-arrestin pathway, highlight the complexity of GPCR signaling. The ability to selectively activate β-arrestin-dependent pathways with this compound opens avenues for investigating the physiological and pathological roles of CXCR7 signaling. Furthermore, the distinct signaling profiles of this compound underscore the importance of screening for activity at related receptors during drug development to avoid off-target effects and to potentially identify novel therapeutic applications. For drug development professionals, the case of this compound serves as a compelling example of how a ligand can exhibit opposite effects on closely related receptors, a crucial consideration in the design of selective and effective therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

TC14012: A Dual-Targeting Modulator of the Erk 1/2 Phosphorylation Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TC14012 is a synthetic peptidomimetic compound that has garnered significant interest in the scientific community for its unique dual-action mechanism targeting chemokine receptors. Initially identified as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), subsequent research has revealed its surprising role as a functional agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This intriguing polypharmacology positions this compound as a valuable tool for dissecting the complex signaling networks governed by these two receptors, particularly in the context of the Extracellular signal-regulated kinase 1/2 (Erk 1/2) phosphorylation cascade. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its interaction with CXCR7 and the subsequent activation of the Erk 1/2 pathway, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: A Tale of Two Receptors

This compound exhibits a bifurcated mechanism of action. While it effectively blocks the signaling of CXCR4, a key player in cancer metastasis and HIV entry, its interaction with CXCR7 initiates a distinct signaling cascade. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not couple to G proteins to elicit its effects. Instead, it primarily signals through the β-arrestin pathway. This compound, upon binding to CXCR7, acts as a potent agonist, triggering the recruitment of β-arrestin 2 to the receptor. This event serves as a critical nexus, initiating a downstream signaling cascade that culminates in the phosphorylation and activation of Erk 1/2, key kinases in the MAPK/Erk pathway that regulate a myriad of cellular processes including proliferation, differentiation, and survival.[1]

Beyond the canonical β-arrestin-Erk 1/2 axis, this compound has also been shown to activate the Akt/endothelial nitric oxide synthase (eNOS) pathway through CXCR7 in endothelial progenitor cells (EPCs).[2][3] This parallel pathway highlights the pleiotropic effects of this compound and its potential therapeutic implications in angiogenesis and tissue repair.[2][3][4]

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target receptors and its downstream effects.

| Parameter | Value | Receptor | Assay | Cell Line | Reference |

| IC₅₀ (CXCR4 antagonism) | 19.3 nM | CXCR4 | Not Specified | Not Specified | [5] |

| EC₅₀ (β-arrestin 2 recruitment) | 350 nM | CXCR7 | BRET | HEK293 | |

| EC₅₀ (β-arrestin recruitment) | 47.4 nM | CXCR7 | BRET | HEK293 | [6] |

Table 1: Potency of this compound at CXCR4 and CXCR7.

| Ligand | EC₅₀ for β-arrestin 2 recruitment to CXCR7 |

| CXCL12 | 30 nM |

| This compound | 350 nM |

| AMD3100 | 140 µM |

Table 2: Comparative potency of CXCR7 agonists in β-arrestin 2 recruitment.

Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CXCR7 reactivates ERK signaling to promote resistance to EGFR kinase inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on TC14012 and its Parent Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding TC14012, a key derivative of the T140 peptide scaffold. This compound has emerged as a significant research tool due to its dual activity as a potent antagonist of the CXCR4 receptor and an agonist of the CXCR7 receptor. This document outlines its mechanism of action, summarizes key quantitative data for this compound and related T140 derivatives, provides detailed experimental methodologies for seminal assays, and visualizes the core signaling pathways involved.

Introduction to this compound and the T140 Scaffold

This compound is a serum-stable, peptidomimetic derivative of T140, a 14-amino acid peptide originally identified as a potent and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 (SDF-1) signaling axis is a critical pathway involved in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its dysregulation has been implicated in a variety of diseases, most notably HIV-1 entry into host cells, cancer metastasis, and inflammatory disorders like rheumatoid arthritis.

The T140 peptide scaffold has been the basis for the development of numerous derivatives with improved potency, selectivity, and pharmacokinetic properties. These derivatives, including this compound, have been instrumental in elucidating the role of the CXCR4/CXCL12 axis in health and disease and hold therapeutic promise.

A unique characteristic of this compound is its bimodal activity. While it effectively blocks CXCR4 signaling, it concurrently acts as a potent agonist for the atypical chemokine receptor 7 (CXCR7 or ACKR3), another receptor for CXCL12. This dual functionality makes this compound a valuable molecular probe for dissecting the distinct and sometimes opposing roles of these two receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant T140 derivatives, focusing on their CXCR4 antagonist and CXCR7 agonist activities, as well as their anti-HIV-1 potency.

| Compound | Target | Assay Type | Value | Reference |

| This compound | CXCR4 | IC50 | 19.3 nM | [1][2] |

| This compound | CXCR7 | EC50 (β-arrestin 2 recruitment) | 350 nM | [1][2][3] |

| T140 | CXCR4 | IC50 | 2.5 nM | |

| 4F-benzoyl-TN14003 | CXCR4 | IC50 (CXCL12-mediated migration) | 0.54 nM (mouse splenocytes), 0.65 nM (human Jurkat cells) | |

| TF14013 | HIV-1 (X4-tropic) | Anti-HIV Activity | Strong | |

| TF14013-Me | HIV-1 (X4-tropic) | Anti-HIV Activity | Very High |

Core Signaling Pathways

The biological effects of this compound and its parent compounds are mediated through their interaction with the CXCR4 and CXCR7 receptors, triggering distinct downstream signaling cascades.

CXCR4 Antagonism

As a CXCR4 antagonist, this compound blocks the binding of the endogenous ligand CXCL12. This inhibition prevents G-protein-mediated signaling, which is crucial for cell migration and survival in various physiological and pathological contexts.

Caption: CXCR4 Antagonism by this compound.

CXCR7 Agonism and β-Arrestin Recruitment

In contrast to its effect on CXCR4, this compound acts as an agonist at the CXCR7 receptor. CXCR7 is an atypical chemokine receptor that primarily signals through the β-arrestin pathway, rather than canonical G-protein coupling. Agonist binding, including by this compound, leads to the recruitment of β-arrestin 2 to the receptor. This, in turn, can trigger downstream signaling events such as the activation of the Erk 1/2 pathway.[3]

Caption: CXCR7 Agonism and β-Arrestin Recruitment by this compound.

Pro-Angiogenic Signaling via Akt/eNOS Pathway

In the context of diabetic limb ischemia, this compound has been shown to promote the angiogenic function of endothelial progenitor cells (EPCs). This is achieved through the activation of the Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production and enhanced cell survival and function.

Caption: Pro-Angiogenic Signaling of this compound in Endothelial Progenitor Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound and related compounds.

CXCR4 Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a compound to the CXCR4 receptor.

-

Cell Line: Human T-cell leukemia cell line (e.g., Jurkat) or a cell line engineered to overexpress CXCR4.

-

Reagents:

-

Test compounds (e.g., this compound, T140 derivatives) at various concentrations.

-

Radiolabeled CXCL12 (e.g., ¹²⁵I-SDF-1α) as the competitive ligand.

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl₂).

-

-

Protocol:

-

Prepare a suspension of CXCR4-expressing cells.

-

Incubate the cells with varying concentrations of the test compound for a predetermined time at room temperature.

-

Add a fixed concentration of radiolabeled CXCL12 and incubate to allow for competitive binding to reach equilibrium.

-

Separate the cells from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding curve.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the agonist-induced recruitment of β-arrestin to the CXCR7 receptor.[3]

-

Cell Line: HEK293 cells transiently co-transfected with plasmids encoding for a CXCR7-Renilla luciferase (Rluc) fusion protein (BRET donor) and a β-arrestin-2-Yellow Fluorescent Protein (YFP) fusion protein (BRET acceptor).

-

Reagents:

-

Test compounds (e.g., this compound) at various concentrations.

-

Coelenterazine h (luciferase substrate).

-

Assay buffer (e.g., HBSS).

-

-

Protocol:

-

Seed the transfected cells in a white, clear-bottom 96-well plate.

-

Incubate the cells with the test compound at various concentrations for a specified time at 37°C.

-

Add coelenterazine h to the wells and incubate for a short period in the dark.

-

Measure the luminescence signals at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc emission (donor) and one for the YFP emission (acceptor).

-

-

Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc). The net BRET is the difference between the BRET ratio in the presence and absence of the agonist. The EC50 value, the concentration of the agonist that produces 50% of the maximal BRET response, is determined by plotting the net BRET ratio against the logarithm of the agonist concentration.

Anti-HIV-1 Activity Assay

This assay evaluates the ability of a compound to inhibit the replication of T-cell tropic (X4) HIV-1 strains.

-

Cell Line: A susceptible T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs).

-

Virus: A laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).

-

Reagents:

-

Test compounds at various concentrations.

-

Cell culture medium.

-

-

Protocol:

-

Pre-incubate the target cells with various concentrations of the test compound for a short period.

-

Infect the cells with a known amount of HIV-1.

-

Culture the infected cells in the presence of the test compound for several days.

-

Monitor the extent of viral replication by measuring a viral marker in the culture supernatant, such as p24 antigen levels (using an ELISA kit) or reverse transcriptase activity.

-

-

Data Analysis: The EC50 (or IC50) value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of a T140 derivative.

Caption: General Experimental Workflow for T140 Derivative Evaluation.

Conclusion

This compound and the broader family of T140 derivatives represent a compelling class of molecules for both basic research and therapeutic development. Their well-defined interactions with the CXCR4 and CXCR7 receptors provide a powerful platform for investigating the intricate roles of these chemokine receptors in a multitude of disease states. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships within this class of compounds holds the potential to yield novel therapeutics with enhanced efficacy and specificity.

References

Unraveling the Dichotomy: A Technical Guide to the Dual Receptor Activity of TC14012

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dual receptor functionality of TC14012, a peptidomimetic compound that exhibits a fascinating bifurcation in its activity towards two distinct chemokine receptors: CXCR4 and CXCR7. While it acts as a potent antagonist at CXCR4, it paradoxically functions as an agonist at CXCR7, initiating a unique signaling cascade. This document provides a comprehensive overview of its biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for studying its effects.

Core Concept: A Tale of Two Receptors

This compound, a serum-stable derivative of T140, demonstrates selective and opposing actions on CXCR4 and CXCR7. It is classified as a peptidomimetic inverse agonist of CXCR4 and a potent agonist of CXCR7.[1] This dual activity is of significant interest in drug development, as the CXCL12/CXCR4/CXCR7 axis is implicated in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.

At CXCR4 , this compound acts as an antagonist, inhibiting the binding of the natural ligand, CXCL12, and subsequently blocking G-protein-mediated signaling pathways. This inhibitory action is crucial for its anti-HIV and anti-cancer activities.[2][3]

At CXCR7 , an atypical chemokine receptor, this compound functions as an agonist. Unlike canonical GPCRs, CXCR7 does not couple to heterotrimeric G-proteins. Instead, it signals primarily through the β-arrestin pathway.[1][4] this compound's agonism at CXCR7 leads to the recruitment of β-arrestin and the activation of downstream kinases such as Erk 1/2.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with CXCR4 and CXCR7.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | CXCR4 | 19.3 nM | Competitive Binding Assay | [2][3][6] |

| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment | [2][3][6][7] |

| Ki | CXCR7 | 157 nM (± 36) | Radioligand Displacement Assay | [5] |

Table 1: Binding Affinity and Functional Potency of this compound

| Ligand | Receptor | EC50 (β-arrestin recruitment) | Reference |

| This compound | CXCR7 | 350 nM | [1][5] |

| CXCL12 | CXCR7 | 30 nM | [1][5] |

| AMD3100 | CXCR7 | 140 µM | [1][5] |

Table 2: Comparative Potency of CXCR7 Agonists in β-arrestin Recruitment

Signaling Pathways and Visualization

This compound's dual activity results in the modulation of distinct signaling pathways for each receptor.

CXCR4 Antagonism

As an antagonist, this compound blocks the canonical G-protein signaling pathway initiated by CXCL12 binding to CXCR4. This prevents downstream effects such as calcium mobilization and cell migration.

CXCR7 Agonism and Downstream Signaling

At CXCR7, this compound acts as an agonist, initiating a G-protein-independent signaling cascade through β-arrestin. This leads to the activation of the MAPK pathway, evidenced by the phosphorylation of Erk 1/2.[1][5] Furthermore, in endothelial progenitor cells, this compound has been shown to activate the Akt/eNOS pathway, promoting cell survival and angiogenic functions.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the dual receptor activity of this compound.

CXCR4 Competitive Binding Assay

Objective: To determine the inhibitory concentration (IC50) of this compound for CXCR4.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α) for binding to CXCR4 expressed on cells or cell membranes.

Methodology:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing CXCR4 (e.g., HEK293 cells).

-

Membrane Preparation (Optional): Cell membranes can be prepared to isolate the receptor.

-

Binding Reaction:

-

Incubate cell membranes or whole cells with a fixed concentration of [¹²⁵I]-SDF-1α.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate at room temperature for 1 hour in a suitable binding buffer.

-

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined by non-linear regression analysis.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

Objective: To measure the potency (EC50) of this compound in inducing β-arrestin 2 recruitment to CXCR7.

Principle: BRET is a proximity-based assay that measures the interaction between two proteins. In this case, CXCR7 is fused to a Renilla luciferase (Rluc; donor) and β-arrestin 2 is fused to a yellow fluorescent protein (YFP; acceptor). Upon this compound-induced interaction, energy is transferred from Rluc to YFP, resulting in a detectable light emission from YFP.

Methodology:

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with plasmids encoding CXCR7-Rluc and β-arrestin 2-YFP.

-

Culture the transfected cells for 24-48 hours to allow for protein expression.

-

-

Assay Plate Preparation: Seed the transfected cells into a 96-well white, clear-bottom microplate.

-

Ligand Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Substrate Addition: Add the Rluc substrate, coelenterazine h, to all wells.

-

BRET Measurement:

-

Measure the luminescence signals at two wavelengths: one for the donor (Rluc, ~485 nm) and one for the acceptor (YFP, ~530 nm).

-

The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).

-

-

Data Analysis: Plot the BRET ratio against the log concentration of this compound. The EC50 value is determined by non-linear regression analysis.

Erk 1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the MAPK pathway downstream of CXCR7 by this compound.

Principle: This assay detects the phosphorylation of Erk 1/2, a key event in the MAPK signaling cascade, using specific antibodies.

Methodology:

-

Cell Culture and Treatment:

-

Use a cell line expressing CXCR7 but not CXCR4 (e.g., U373 glioma cells) to ensure signal specificity.[1]

-

Starve the cells in serum-free media to reduce basal phosphorylation.

-

Treat the cells with this compound at various concentrations and for different time points.

-

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Erk 1/2 (p-Erk1/2).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, re-probe the membrane with an antibody for total Erk 1/2.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk 1/2 signal.

-

Akt and eNOS Phosphorylation Assay (Western Blot)

Objective: To investigate the activation of the Akt/eNOS pathway in response to this compound in specific cell types like endothelial progenitor cells (EPCs).

Principle: Similar to the Erk 1/2 phosphorylation assay, this method uses specific antibodies to detect the phosphorylated, active forms of Akt and endothelial nitric oxide synthase (eNOS).

Methodology:

-

Cell Culture and Treatment:

-

Culture EPCs under desired conditions (e.g., high glucose to mimic diabetic conditions).[9]

-

Treat the cells with this compound for specified durations.

-

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the Erk 1/2 phosphorylation assay.

-

SDS-PAGE and Western Blotting: Follow the same procedure as for the Erk 1/2 phosphorylation assay.

-

Immunodetection:

-

Probe the membranes with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and phosphorylated eNOS (e.g., at Ser1177).

-

Use antibodies for total Akt and total eNOS as loading controls.

-

-

Detection and Analysis: Detect and quantify the signals as described for the Erk 1/2 assay.

Conclusion

This compound stands out as a remarkable pharmacological tool with its dual and opposing activities on CXCR4 and CXCR7. Its ability to antagonize CXCR4 while simultaneously activating CXCR7-mediated β-arrestin signaling opens up unique therapeutic possibilities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of the CXCL12/CXCR4/CXCR7 axis and to leverage the unique properties of this compound in various disease models. A thorough understanding of its bimodal action is critical for the rational design of future therapeutics targeting this important chemokine receptor system.

References

- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

TC14012's Dichotomous Engagement of Chemokine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the peptidomimetic compound TC14012 with the chemokine receptors CXCR4 and CXCR7. It provides a comprehensive overview of its dual functionality, detailing its antagonistic action on CXCR4 and its agonistic effects on CXCR7. This document summarizes key quantitative data, outlines detailed experimental methodologies for studying these interactions, and visualizes the associated signaling pathways.

Core Interaction Profile of this compound

This compound, a serum-stable derivative of T140, exhibits a unique and complex interaction profile with the closely related chemokine receptors, CXCR4 and CXCR7. While it was initially developed as a selective antagonist for CXCR4, subsequent research has revealed its potent agonistic activity on CXCR7.[1][2] This dual nature makes this compound a valuable tool for dissecting the distinct signaling pathways of these two receptors and presents intriguing possibilities for therapeutic development.

Functionally, this compound acts as an inverse agonist at the CXCR4 receptor, effectively inhibiting its signaling.[3] In stark contrast, it functions as a potent agonist at the CXCR7 receptor, initiating a distinct signaling cascade.[3][4] This differential activity is attributed to structural similarities in the ligand-binding surfaces of CXCR4 and CXCR7, although the subsequent conformational changes induced by this compound binding elicit opposing downstream effects.[3][5]

Quantitative Analysis of this compound Interaction

The binding affinity and functional potency of this compound at CXCR4 and CXCR7 have been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: this compound Antagonistic Activity at CXCR4

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 19.3 nM | [125I]-SDF-1α binding assay | CEM cells | [1][2] |

Table 2: this compound Agonistic Activity at CXCR7

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 (β-arrestin 2 recruitment) | 350 nM | BRET-based assay | HEK293 | [1][3][4] |

| Ki | 157 ± 36 nM | Radioligand displacement assay | HEK293 | [3] |

Signaling Pathways Activated by this compound at CXCR7

This compound's agonistic activity at CXCR7 primarily triggers G-protein-independent signaling pathways. Two well-characterized pathways are the β-arrestin-mediated activation of the Erk 1/2 cascade and the Akt/eNOS pathway.

β-Arrestin-Mediated Erk 1/2 Activation

Upon binding of this compound to CXCR7, the receptor undergoes a conformational change that promotes the recruitment of β-arrestin 2.[3][4] This interaction initiates a signaling cascade that leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (Erk 1/2).[3][4] This pathway has been observed in U373 glioma cells, which endogenously express CXCR7 but not CXCR4.[3]

Akt/eNOS Pathway Activation

In endothelial progenitor cells (EPCs), this compound has been shown to activate the Akt/eNOS signaling pathway through CXCR7.[6][7] This leads to the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production.[6][7] This pathway is crucial for improving the angiogenic function of EPCs.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with chemokine receptors.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin 2 Recruitment

This assay quantifies the recruitment of β-arrestin 2 to CXCR7 upon agonist stimulation.

References

- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Arrestin Recruitment to Chemokine Receptors by Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of TC14012 in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC14012 is a peptidomimetic molecule that has garnered significant interest in the field of oncology due to its unique dual activity targeting the chemokine receptors CXCR4 and CXCR7. As a derivative of T140, this compound acts as a potent antagonist of CXCR4 and an agonist of CXCR7.[1][2][3][4] The CXCL12/CXCR4/CXCR7 signaling axis is critically involved in various aspects of cancer progression, including tumor growth, proliferation, angiogenesis, and metastasis.[5] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies on this compound in various cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound exhibits a dual modulatory effect on the CXCL12 chemokine receptor system. It functions as a selective antagonist of the CXCR4 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its ligand, CXCL12.[1][4] Concurrently, this compound acts as a potent agonist for the CXCR7 receptor, initiating a distinct set of intracellular signals.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of this compound.

| Parameter | Value | Cell Line/System | Reference |

| CXCR4 Antagonism | |||

| IC50 | 19.3 nM | - | [1][4] |

| CXCR7 Agonism | |||

| EC50 (β-arrestin 2 recruitment) | 350 nM | HEK293 cells | [2][6] |

| Ki (Radioligand displacement) | 157 nM (± 36 nM) | HEK293 cells expressing CXCR7 | [2] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibitor constant.

Signaling Pathways

The dual activity of this compound results in the modulation of distinct signaling pathways downstream of CXCR4 and CXCR7.

CXCR4 Antagonism

As an antagonist, this compound blocks the binding of CXCL12 to CXCR4, thereby inhibiting G-protein-mediated signaling cascades that are known to promote cancer cell proliferation, survival, and migration.

Caption: this compound as a CXCR4 antagonist blocks CXCL12 binding and downstream signaling.

CXCR7 Agonism

Conversely, as a CXCR7 agonist, this compound promotes the recruitment of β-arrestin 2 to the receptor. This interaction is independent of G-protein signaling and can lead to the activation of downstream pathways such as the Erk 1/2 MAP kinase pathway.[2][6]

Caption: this compound as a CXCR7 agonist promotes β-arrestin 2 recruitment and Erk 1/2 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound in cancer models.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[8]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]

Caption: Workflow for the MTT cell viability and proliferation assay.

Transwell Migration and Invasion Assay

This protocol outlines the procedure to assess the effect of this compound on cancer cell migration and invasion.

Materials:

-

Cancer cell line of interest

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Insert Preparation (for Invasion Assay): Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for several hours. Resuspend the cells in serum-free medium.

-

Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]

-

Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts. This compound can be added to either the upper or lower chamber, or both, depending on the experimental design.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 6-24 hours) to allow for cell migration or invasion.[11]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

Caption: Workflow for the transwell migration and invasion assay.

In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal, intravenous, or subcutaneous injection) and dosing schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: Workflow for an in vivo xenograft tumor growth study.

Conclusion and Future Directions

The preliminary data on this compound highlight its potential as a therapeutic agent in oncology through its unique dual modulation of the CXCR4 and CXCR7 receptors. The provided quantitative data and experimental protocols serve as a foundational guide for researchers in the field. Further comprehensive studies are warranted to elucidate the full therapeutic potential of this compound across a broader range of cancer types, to optimize dosing and administration schedules for in vivo applications, and to explore its efficacy in combination with other anti-cancer therapies. The continued investigation of this compound and its role in the complex tumor microenvironment will be crucial for its successful translation into clinical settings.

References

- 1. broadpharm.com [broadpharm.com]

- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 11. Effect of the chemokine receptor CXCR7 on proliferation of carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

TC14012: A Technical Overview for HIV Research and Development

For Researchers, Scientists, and Drug Development Professionals

TC14012 is a peptidomimetic compound that has garnered interest in HIV research due to its unique dual-receptor activity. It acts as a potent antagonist of the CXCR4 co-receptor, a key portal for T-tropic HIV-1 entry into host cells, while simultaneously functioning as an agonist for the CXCR7 receptor. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its known signaling pathways.

Core Mechanism of Action

This compound is a serum-stable derivative of T140, another CXCR4 antagonist.[1][2] Its primary anti-HIV activity stems from its ability to block the CXCR4 co-receptor, thereby inhibiting the entry of X4-tropic and dual-tropic strains of HIV-1 into CD4+ T cells.[2][3] Concurrently, this compound acts as an agonist at the CXCR7 receptor, initiating a distinct signaling cascade.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on preclinical studies.

| Parameter | Receptor/Virus | Value | Reference(s) |

| IC50 | CXCR4 | 19.3 nM | [2] |

| EC50 | CXCR7 (β-arrestin 2 recruitment) | 350 nM | [2][4] |

| Inhibition of HIV-1 infection (X4 and dual-tropic strains) | CXCR4-expressing cells | >95% at 1 µM | [2] |

Signaling Pathways

This compound's interaction with CXCR4 and CXCR7 initiates distinct intracellular signaling events. As a CXCR4 antagonist, it blocks the downstream signaling typically induced by the natural ligand CXCL12, which is crucial for HIV-1 entry. In contrast, as a CXCR7 agonist, it promotes the recruitment of β-arrestin 2 and subsequently leads to the phosphorylation of Erk 1/2.[4][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay is a standard method for quantifying the inhibition of HIV-1 entry.[6][7][8][9][10]

Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 infection (IC50).

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)[6][8]

-

HIV-1 viral stocks (X4-tropic, e.g., NL4-3)

-

This compound

-

Cell culture medium

-

Luciferase assay reagent

-

96-well culture plates

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.

-

Add a predetermined amount of HIV-1 virus to each well.

-

Incubate the plates for 48 hours at 37°C.

-

Lyse the cells and add luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no inhibitor) and determine the IC50 value.

β-Arrestin 2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the recruitment of β-arrestin 2 to the CXCR7 receptor upon agonist stimulation.[4]

Objective: To determine the potency of this compound in inducing β-arrestin 2 recruitment to CXCR7 (EC50).

Materials:

-

HEK293 cells

-

Expression vectors for CXCR7 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP)

-

Transfection reagent

-

This compound

-

Coelenterazine h (luciferase substrate)

-

96-well white, clear-bottom microplates

-

BRET-compatible plate reader

Procedure:

-

Co-transfect HEK293 cells with the CXCR7-Rluc and β-arrestin 2-YFP constructs.

-

Seed the transfected cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells.

-

Add the coelenterazine h substrate.

-

Measure the light emission at wavelengths corresponding to Rluc (donor) and YFP (acceptor) using a BRET plate reader.

-

Calculate the BRET ratio (YFP emission / Rluc emission).

-

Plot the BRET ratio against the this compound concentration to determine the EC50 value.

Erk 1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation of Erk 1/2, a downstream signaling event of CXCR7 activation.[4]

Objective: To qualitatively or quantitatively assess the increase in phosphorylated Erk 1/2 in response to this compound.

Materials:

-

U373 cells (expressing endogenous CXCR7 but not CXCR4)

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-Erk 1/2 and anti-total-Erk 1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture U373 cells and serum-starve them overnight.

-

Treat the cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-Erk 1/2 primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-Erk 1/2 antibody as a loading control.

Clinical Development Status

Based on publicly available information, this compound has been investigated in preclinical studies for its anti-HIV activity.[3] However, there is no evidence to suggest that this compound has entered human clinical trials for the treatment of HIV infection. The development of other CXCR4 antagonists, such as Plerixafor (AMD3100), has progressed further, although not specifically for HIV treatment but for stem cell mobilization.[11] The clinical development landscape for HIV entry inhibitors is continually evolving, with a focus on long-acting formulations and novel mechanisms of action.[12][13][14][15]

Conclusion

This compound represents an interesting lead compound in the context of HIV research due to its dual activity on CXCR4 and CXCR7. Its potent inhibition of X4-tropic HIV-1 entry in preclinical models highlights its therapeutic potential. However, the lack of progression into clinical trials for HIV suggests that challenges related to its overall efficacy, safety profile, or pharmacokinetic properties may have been encountered. Further research into the downstream consequences of its CXCR7 agonism in the context of HIV infection could provide valuable insights for the development of future entry inhibitors.

References

- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The therapeutic potential of CXCR4 antagonists in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]

- 10. International Technology Transfer of a GCLP-Compliant HIV-1 Neutralizing Antibody Assay for Human Clinical Trials | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. HIV pipeline 2020: new drugs in development – March 2020 | HIV i-Base [i-base.info]

- 13. viivhealthcare.com [viivhealthcare.com]

- 14. positivelyaware.com [positivelyaware.com]

- 15. Pipeline report 2021: HIV drugs in development | HIV i-Base [i-base.info]

discovery and development of TC14012

An In-depth Technical Guide to the Discovery and Development of TC14012

Introduction

This compound is a synthetic, serum-stable peptidomimetic that has emerged as a significant tool in chemokine receptor research.[1][2] Derived from the horseshoe crab peptide T140, this compound was initially developed as a selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Subsequent research, however, unveiled a surprising dual functionality: this compound also acts as a potent agonist for the atypical chemokine receptor 7 (ACKR3), also known as CXCR7.[3][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a cyclic peptide with the sequence H-Arg-Arg-Nal-Cys-Tyr-Cit-Lys-d-Cit-Pro-Tyr-Arg-Cit-Cys-Arg-NH2, featuring a disulfide bridge between the two cysteine residues.[5] Its development from the parent compound T140 involved modifications such as C-terminal amidation and citrulline substitution to enhance its stability in serum.[2]

| Property | Value |

| Molecular Formula | C90H140N34O19S2 |

| Molecular Weight | 2066.43 g/mol |

| CAS Number | 368874-34-4 |

| Purity | ≥95% |

| Solubility | Soluble to 1 mg/ml in water |

| Data sourced from R&D Systems. |

Dual Receptor Pharmacology: A Tale of Two Receptors

The most remarkable characteristic of this compound is its opposing effects on two closely related chemokine receptors, CXCR4 and CXCR7.

CXCR4 Antagonism